Glycine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)-
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Overview
Description
Glycine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- is a specialized chemical compound with the molecular formula C8H15NO4 and a molecular weight of 189.209 g/mol. This compound is known for its unique structure, which includes a glycine moiety attached to a modified pentitol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as glycine and a suitable pentitol derivative.
Reaction Conditions: The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired compound. Common conditions may involve temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction pathway.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to streamline production and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of specific functional groups with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Glycine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Glycine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1,5-Anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)glycine
- BRN4180087
- AC1LX93P
Uniqueness
Glycine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its modified pentitol backbone and glycine moiety make it a valuable compound for various research and industrial applications.
Biological Activity
Glycine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- (CAS No. 134354-67-9) is a compound with potential biological significance. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₈H₁₅NO₄
- Molecular Weight : 189.209 g/mol
- Structural Features : Contains an anhydro sugar moiety which may influence its biological interactions.
Mechanisms of Biological Activity
Research indicates that glycine derivatives can exhibit various biological activities, primarily through interactions with neurotransmitter systems. Glycine itself is a known inhibitory neurotransmitter in the central nervous system (CNS). The activity of glycine derivatives can be modulated by structural modifications, such as those seen in N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)-.
Neurotransmitter Modulation
Glycine plays a crucial role in the CNS by binding to glycine receptors, which are ligand-gated ion channels. The compound may enhance or inhibit these interactions based on its structure. For instance:
- Photolabile Glycine Derivatives : Studies have shown that photolabile precursors of glycine can release glycine upon UV exposure, demonstrating a method to study neurotransmitter dynamics in live cells . This suggests that similar derivatives could be developed from N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)-.
Biological Activity Data
The following table summarizes key findings related to the biological activity of glycine derivatives:
Case Studies
- Neuronal Cell Studies : In cultured mouse spinal cord cells, glycine release was observed upon photolysis of specific glycine derivatives . This study highlighted the potential for using modified glycine compounds to investigate synaptic mechanisms.
- Zebrafish Model : Functional brain imaging in larval zebrafish has been utilized to characterize the effects of glycine and its derivatives on neuronal activity and seizure behaviors . Such models provide insights into the therapeutic potential of these compounds in neurological disorders.
- Synthetic Approaches : Various synthetic routes have been explored for creating analogs of glycine that retain or enhance biological activity while minimizing side effects . These approaches focus on modifying the sugar moiety to improve receptor interactions.
Properties
CAS No. |
134354-67-9 |
---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-[[(3S,4S)-4-hydroxy-4-methyloxan-3-yl]amino]acetic acid |
InChI |
InChI=1S/C8H15NO4/c1-8(12)2-3-13-5-6(8)9-4-7(10)11/h6,9,12H,2-5H2,1H3,(H,10,11)/t6-,8-/m0/s1 |
InChI Key |
CHRXIJXXDQWKCQ-XPUUQOCRSA-N |
Isomeric SMILES |
C[C@@]1(CCOC[C@@H]1NCC(=O)O)O |
Canonical SMILES |
CC1(CCOCC1NCC(=O)O)O |
Origin of Product |
United States |
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